molecular formula C13H15BrN2O B596168 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-85-7

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B596168
CAS No.: 1272755-85-7
M. Wt: 295.18
InChI Key: BOOFRKQRROOKSN-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,4-diazaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves multistep organic reactions. One common method includes the condensation of a bromophenyl derivative with a diazaspiro nonane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazaspiro nonane core may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-10-5-3-4-9(8-10)11-12(17)16-13(15-11)6-1-2-7-13/h3-5,8,11,15H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOFRKQRROOKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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